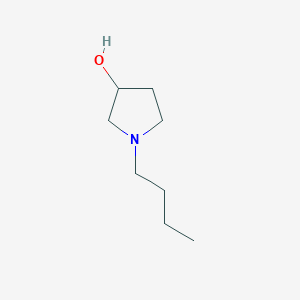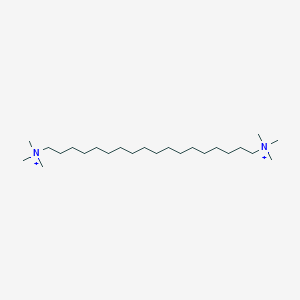
1,18-Octadecanediaminium, N,N,N,N',N',N'-hexamethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,18-Octadecanediaminium, N,N,N,N’,N’,N’-hexamethyl- is a chemical compound with the molecular formula C24H54N2. It is a type of quaternary ammonium compound, which is known for its surfactant properties. This compound is used in various industrial and scientific applications due to its unique chemical structure and properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,18-Octadecanediaminium, N,N,N,N’,N’,N’-hexamethyl- typically involves the reaction of octadecane-1,18-diamine with methylating agents such as methyl iodide or dimethyl sulfate. The reaction is carried out under controlled conditions to ensure complete methylation of the amine groups .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
1,18-Octadecanediaminium, N,N,N,N’,N’,N’-hexamethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can convert the quaternary ammonium groups back to tertiary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like halides or thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: N-oxides of the original compound.
Reduction: Tertiary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1,18-Octadecanediaminium, N,N,N,N’,N’,N’-hexamethyl- has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and in various catalytic processes.
Biology: Employed in the study of cell membranes due to its ability to interact with lipid bilayers.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the formulation of detergents, fabric softeners, and antistatic agents.
Mécanisme D'action
The mechanism of action of 1,18-Octadecanediaminium, N,N,N,N’,N’,N’-hexamethyl- involves its interaction with cell membranes and proteins. The quaternary ammonium groups can disrupt the lipid bilayer of cell membranes, leading to cell lysis. Additionally, the compound can interact with proteins, altering their structure and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,10-Decanediaminium, N,N,N,N’,N’,N’-hexamethyl-
- 1,12-Dodecanediaminium, N,N,N,N’,N’,N’-hexamethyl-
- 1,14-Tetradecanediaminium, N,N,N,N’,N’,N’-hexamethyl-
Uniqueness
1,18-Octadecanediaminium, N,N,N,N’,N’,N’-hexamethyl- is unique due to its longer carbon chain length compared to similar compounds. This longer chain length enhances its surfactant properties, making it more effective in applications requiring strong interaction with lipid bilayers and hydrophobic surfaces .
Propriétés
Numéro CAS |
52767-78-9 |
|---|---|
Formule moléculaire |
C24H54N2+2 |
Poids moléculaire |
370.7 g/mol |
Nom IUPAC |
trimethyl-[18-(trimethylazaniumyl)octadecyl]azanium |
InChI |
InChI=1S/C24H54N2/c1-25(2,3)23-21-19-17-15-13-11-9-7-8-10-12-14-16-18-20-22-24-26(4,5)6/h7-24H2,1-6H3/q+2 |
Clé InChI |
FDJWCFJHUHMBEL-UHFFFAOYSA-N |
SMILES canonique |
C[N+](C)(C)CCCCCCCCCCCCCCCCCC[N+](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


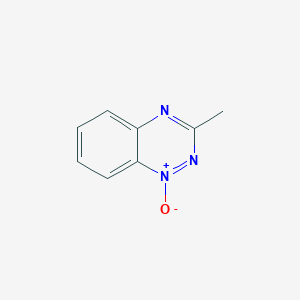
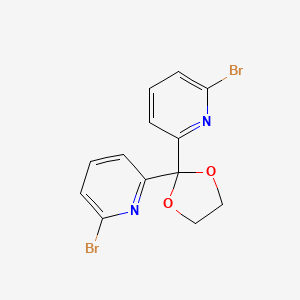
![N-(2-Chloroethyl)-N'-[(pyridin-3-yl)methyl]urea](/img/structure/B14653563.png)
![Diethyl {[(diethoxyphosphoryl)amino]methyl}phosphonate](/img/structure/B14653571.png)
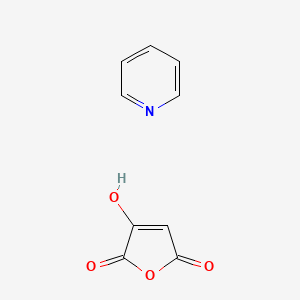
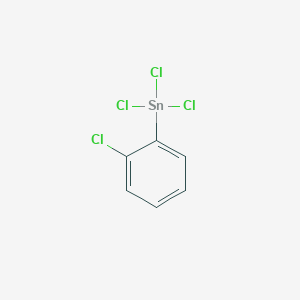
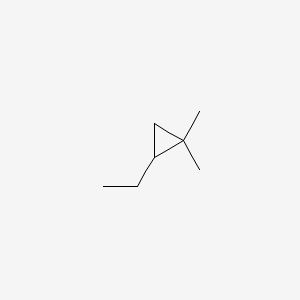
![[4-(2,2-Dimethylpropanoyl)phenyl]acetic acid](/img/structure/B14653599.png)
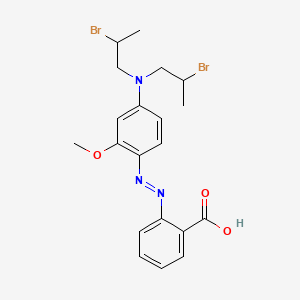
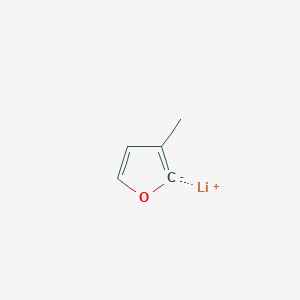

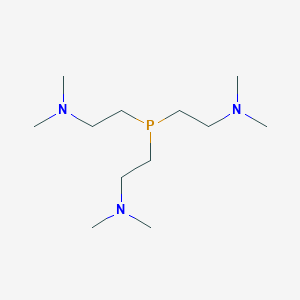
![(2r)-2-Cyanobicyclo[2.2.1]hept-2-yl acetate](/img/structure/B14653626.png)
